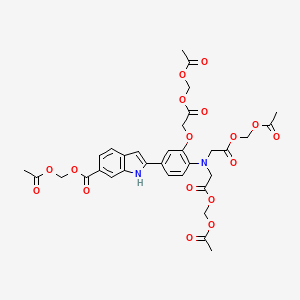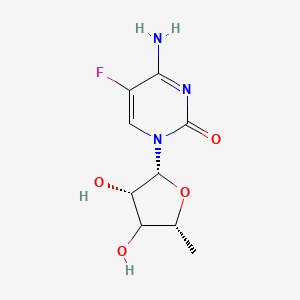
5-Fluoro-5'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-5’-deoxycytidine: is a fluorinated pyrimidine nucleoside analog. It is structurally similar to cytidine but has a fluorine atom at the 5-position and lacks a hydroxyl group at the 5’-position. This compound is known for its potential anti-metabolic and anti-tumor activities due to its ability to inhibit DNA methyltransferases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the reaction of 5-fluorocytosine with a deoxyribose derivative under acidic conditions. For example, 5-fluorocytosine can be dissolved in anhydrous ethylene dichloride, cooled, and reacted with trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide. The resulting intermediate is then reacted with 5-deoxy-1,2,3-triacetyl ribose to yield 5-Fluoro-5’-deoxycytidine .
Industrial Production Methods: Industrial production of 5-Fluoro-5’-deoxycytidine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure high-quality product suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, particularly at the deoxyribose moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted derivatives of 5-Fluoro-5’-deoxycytidine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, often affecting the deoxyribose moiety
科学研究应用
Chemistry: 5-Fluoro-5’-deoxycytidine is used as a probe to study DNA methylation and the effects of fluorine substitution on nucleic acid structure and dynamics .
Biology: The compound is used to investigate the role of DNA methylation in gene expression and epigenetic regulation. It serves as a tool to study the inhibition of DNA methyltransferases and the resulting biological effects .
Medicine: 5-Fluoro-5’-deoxycytidine has potential anti-tumor activity and is being investigated in clinical trials for its ability to inhibit cancer cell proliferation. It is particularly studied for its effects on DNA methylation and the activation of DNA damage response pathways .
Industry: In the pharmaceutical industry, 5-Fluoro-5’-deoxycytidine is used in the development of anti-cancer drugs and as a research tool to understand the mechanisms of drug action .
作用机制
5-Fluoro-5’-deoxycytidine exerts its effects primarily by inhibiting DNA methyltransferases. It forms a covalent link with the cysteine residue in the active site of these enzymes, thereby preventing the methylation of cytosine residues in DNA. This inhibition leads to the reactivation of tumor suppressor genes and the induction of DNA damage response pathways, ultimately resulting in the inhibition of cancer cell proliferation .
相似化合物的比较
5-Fluorouracil: Another fluorinated pyrimidine used as an anti-cancer agent.
5-Azacytidine: A nucleoside analog that inhibits DNA methylation.
Decitabine: A deoxycytidine analog that also inhibits DNA methylation.
Comparison:
5-Fluoro-5’-deoxycytidine vs. 5-Fluorouracil: Both compounds inhibit thymidylate synthase, but 5-Fluoro-5’-deoxycytidine has additional effects on DNA methylation.
5-Fluoro-5’-deoxycytidine vs. 5-Azacytidine and Decitabine: While all three compounds inhibit DNA methylation, 5-Fluoro-5’-deoxycytidine is unique in its fluorine substitution, which may confer different pharmacokinetic and pharmacodynamic properties
属性
分子式 |
C9H12FN3O4 |
|---|---|
分子量 |
245.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1 |
InChI 键 |
YSNABXSEHNLERR-JCBVGMOXSA-N |
手性 SMILES |
C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


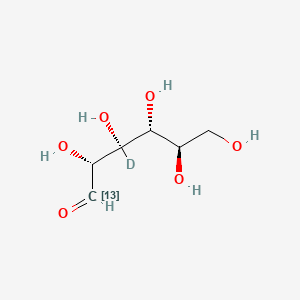
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
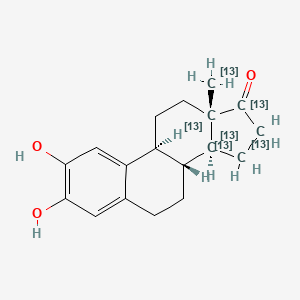
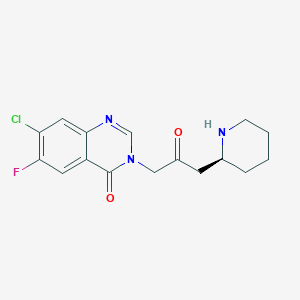
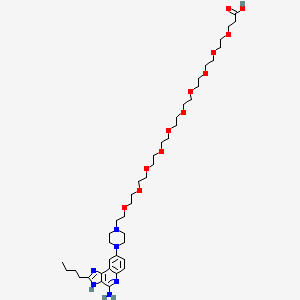
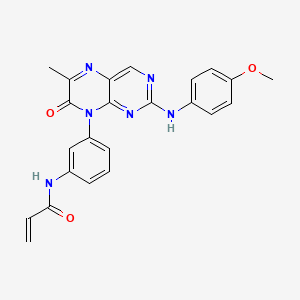
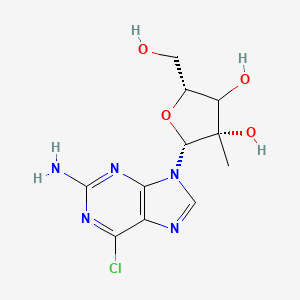
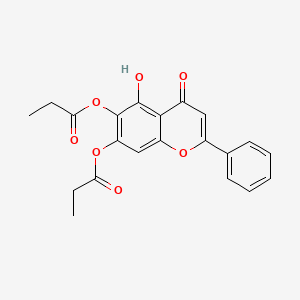
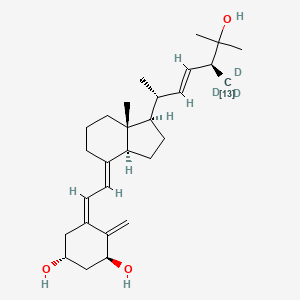
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

